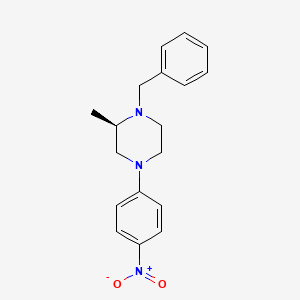

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVHLVWUCHNLKS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676974 | |

| Record name | (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260608-48-7 | |

| Record name | (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis

Starting from enantiomerically pure precursors, such as (R)-2-methylpiperazine, followed by functionalization. However, this approach may require additional steps to install the 4-nitrophenyl and benzyl groups.

Stepwise Synthesis of (2R)-1-Benzyl-2-Methyl-4-(4-Nitrophenyl)Piperazine

Cyclization to Form the Piperazine Core

Adapting CN101824009A, N,N-bis(2-chloroethyl)-4-nitroaniline is reacted with (R)-2-methylbenzylamine in DMF at 100°C under alkaline conditions (NaOH). This step forms the piperazine ring while introducing the methyl and benzyl groups.

Example Protocol :

Nitrophenyl Group Installation

The 4-nitrophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling. US20040092529A1 highlights the use of polar aprotic solvents (e.g., methylene chloride) and trifluoroacetic acid for similar functionalization.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from CN101824009A demonstrates that DMF and toluene yield comparable results (87–88.5%) for cyclization. However, DMF facilitates higher temperatures (100°C vs. reflux in toluene), potentially reducing reaction time.

Table 1: Solvent Impact on Cyclization Efficiency

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 100 | 87 |

| Toluene | 110 (reflux) | 88.5 |

Challenges and Limitations

-

Stereochemical Purity : Achieving enantiomeric excess (ee) >99% for the (R)-configuration remains unaddressed in the cited literature. Resolution via diastereomeric salt formation may be necessary.

-

Functional Group Compatibility : The nitro group’s susceptibility to reduction requires careful selection of hydrogenation conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(4-Nitrophenyl)Piperazine Derivatives

- 1-(4-Nitrophenyl)Piperazine : A simpler analogue lacking the benzyl and 2R-methyl groups. It serves as a precursor in synthesizing nitrophenylpiperazine-based tyrosinase inhibitors (e.g., 4a–m in ) and forms co-crystals with pyrimidine derivatives via N–H⋯N hydrogen bonds, demonstrating the nitro group’s role in intermolecular interactions .

- 1-(4-Chloro-2-Nitrophenyl)-4-(2-Methoxyphenyl)Piperazine (CAS: 1399658-94-6) : Features a chloro-nitro substitution pattern and methoxyphenyl group, highlighting how halogen and electron-donating groups modulate bioactivity .

Substituted Benzylpiperazines

- 1-(2-Fluorobenzoyl)-4-[(4-Nitrophenyl)Methyl]Piperazine : Incorporates a fluorobenzoyl group, enhancing metabolic stability compared to benzyl substituents. The nitrobenzyl moiety aligns with the target compound’s 4-nitrophenyl group, suggesting shared electronic properties .

- 1-(Naphthalene-2-Sulfonyl)-4-[4-Nitro-3-(Piperidin-1-Yl)Phenyl]Piperazine : A bulkier analogue with a sulfonyl linker and piperidinyl group, emphasizing the impact of extended aromatic systems on receptor affinity .

Stereochemical Variants

Pharmacological Analogues

Sigma Receptor Ligands

Piperazine derivatives are prominent in σ2R/TMEM97 ligand development due to their ability to accommodate aromatic and basic nitrogen motifs. Key comparisons include:

- PB28 : A cyclohexylpiperazine analogue with high σ2R affinity. The target compound’s benzyl and nitrophenyl groups mimic PB28’s aromatic spacing, a critical feature for σ2R binding .

- SV119 and Siramesine : Granatane and indole-based σ2R ligands. Unlike these, the target compound’s stereochemistry and nitro group may reduce σ1R cross-reactivity, a common challenge in σ2R ligand design .

Enzyme Inhibitors

- Tyrosinase Inhibitors : Nitrophenylpiperazines (e.g., 4a–m in ) exhibit IC50 values in the µM range. The target compound’s nitro group could enhance π-π stacking with tyrosinase’s active site, though its 2R-methyl group may sterically hinder binding .

- PARP-1 Inhibitors: Piperazine-substituted naphthoquinones () show selectivity via piperazine-mediated interactions. The nitro group in the target compound may similarly stabilize enzyme-ligand complexes .

Structure-Activity Relationship (SAR) Insights

Biological Activity

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula: CHNO

- Key Functional Groups:

- Piperazine ring

- Benzyl group

- Nitro group (–NO)

Antimicrobial Activity

A significant aspect of research on this compound is its antimicrobial properties. Studies have shown that the compound exhibits activity against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial enzymes, such as MurB, which is crucial for bacterial cell wall synthesis.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

- Mechanism: The compound may inhibit the NF-kB pathway, which plays a critical role in regulating immune response and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives, including this compound, can be significantly influenced by structural modifications.

- Nitro Group Positioning: The para-nitro substitution on the phenyl ring enhances antibacterial activity due to better electron-withdrawing effects, which improve binding affinity to target enzymes.

- Piperazine Linker: The presence of the piperazine moiety is crucial for maintaining the compound's bioactivity by facilitating interactions with biological targets through hydrogen bonding.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various piperazine derivatives, this compound was tested against a panel of resistant bacterial strains. The results indicated that it exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin, highlighting its potential as a novel therapeutic agent for treating resistant infections .

Study 2: In Vivo Anti-inflammatory Effects

A murine model was employed to evaluate the anti-inflammatory effects of this compound. Mice treated with this compound showed a significant reduction in paw edema compared to control groups. Furthermore, cytokine analysis revealed lowered levels of TNF-alpha and IL-6 in treated animals, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine precursors with benzyl halides under basic conditions (e.g., DCM and DIPEA) . Stereochemical control for the (2R) configuration may require chiral auxiliaries or asymmetric catalysis, as seen in related piperazine syntheses . Purification often employs flash chromatography or crystallization with solvents like Et2O .

Q. Which spectroscopic methods are critical for structural confirmation?

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : To confirm substituent positions and stereochemistry (e.g., benzyl CH2 at δ 3.4–3.8 ppm, nitrophenyl aromatic protons at δ 7.2–8.2 ppm) .

- X-ray crystallography : For absolute configuration validation, as demonstrated in piperazine co-crystals with 4-nitrophenol .

- IR and mass spectrometry : To verify functional groups (e.g., nitro stretch ~1520 cm<sup>-1</sup>) and molecular ion peaks .

Q. What safety precautions are necessary during handling?

The compound’s nitro and benzyl groups suggest potential toxicity. Refer to GHS classifications for similar nitrophenyl-piperazines:

- H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

- Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can racemization be minimized during stereospecific synthesis of the (2R)-enantiomer?

- Low-temperature reactions : Reduce thermal energy to prevent chiral center inversion.

- Chiral catalysts : Use enantioselective agents like BINOL-derived catalysts, as applied in analogous piperazine syntheses .

- Chiral HPLC : For post-synthesis resolution, as described for (R)-1-(p-chlorobenzhydryl)piperazine .

Q. What experimental strategies address contradictory bioactivity data in structurally similar piperazines?

- SAR studies : Systematically modify substituents (e.g., replacing 4-nitrophenyl with 3-nitropyridinyl) to isolate pharmacological contributions .

- Computational docking : Compare binding affinities to targets like dopamine receptors or tyrosine kinases using molecular modeling .

- Dose-response assays : Validate activity across multiple cell lines to rule out off-target effects .

Q. How does the 4-nitrophenyl group influence receptor binding kinetics?

The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic residues in receptor pockets (e.g., dopamine D3 receptors). Comparative studies show nitro-substituted piperazines exhibit 10–100× higher affinity than non-nitrated analogs . Solubility limitations (due to hydrophobicity) can be mitigated via prodrug strategies (e.g., esterification) .

Q. What methodologies optimize solubility for in vivo studies?

- Salt formation : Hydrochloride salts improve aqueous solubility, as seen in related piperazine derivatives .

- Co-solvent systems : Use cyclodextrins or PEG-based vehicles .

- LogP adjustment : Introduce polar groups (e.g., hydroxyls) without disrupting pharmacophore integrity .

Data Analysis and Reproducibility

Q. How to resolve discrepancies in reported IC50 values for kinase inhibition?

- Standardize assay conditions : Use consistent ATP concentrations and enzyme batches.

- Control for stereochemical purity : Enantiomeric contamination >5% can skew results .

- Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Reagent stoichiometry : Maintain a 1.2:1 molar ratio of benzyl halide to piperazine precursor to avoid side reactions .

- Temperature control : Gradual heating (≤60°C) prevents decomposition of nitro groups .

- In-line analytics : Use PAT tools like FTIR for real-time reaction monitoring .

Biological Activity and Mechanistic Studies

Q. Which in vitro models best predict the compound’s neuropharmacological potential?

Q. How to design SAR studies for optimizing metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.